

Toxicological Profile of Disperse Orange 29: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse orange 29*

Cat. No.: *B3427777*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disperse Orange 29 is a disazo disperse dye used in the textile industry. This technical guide provides a comprehensive overview of its toxicological profile, compiling available data and outlining standard experimental protocols for its assessment. A significant finding of this review is the notable lack of empirical toxicological data for **Disperse Orange 29** across several critical endpoints. Consequently, this guide also incorporates information from structurally similar analogue dyes to infer potential hazards. All quantitative data is presented in structured tables, and key experimental workflows and metabolic pathways are visualized using diagrams.

Chemical and Physical Properties

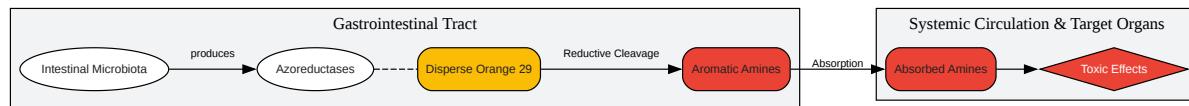

Disperse Orange 29 is an organic substance with the primary function of coloring textiles.^[1] A summary of its key chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of **Disperse Orange 29**

Property	Value	Reference
Chemical Name	Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-	[1]
CAS Number	19800-42-1	[2]
Molecular Formula	C ₁₉ H ₁₅ N ₅ O ₄	[2]
Molecular Weight	377.35 g/mol	[2]
Physical State	Solid, Dark brown powder	[2]
Water Solubility	< 41 µg/L at 20°C, pH 6.5	[2]
log Pow	5.2	[2]
Melting Point	225.7 °C	[2]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Specific toxicokinetic data for **Disperse Orange 29** are not available. However, the metabolism of azo dyes is generally well-characterized. The primary metabolic pathway involves the reductive cleavage of the azo bond (-N=N-). This process is primarily carried out by azoreductases produced by intestinal microbiota and, to a lesser extent, by hepatic enzymes. [3] This cleavage results in the formation of aromatic amines, which are often the moieties responsible for the toxic effects observed with azo dyes.[3] Given its low water solubility and high partition coefficient (log Pow = 5.2), dermal absorption is expected to be low, though it may be enhanced by carriers used in dyeing processes.[1] If ingested, the intestinal microflora would likely metabolize **Disperse Orange 29** into its constituent aromatic amines.

[Click to download full resolution via product page](#)

Fig. 1: Generalized metabolic pathway of azo dyes in the gastrointestinal tract.

Toxicological Endpoints

Acute Toxicity

Limited data are available for the acute toxicity of **Disperse Orange 29**, as summarized in Table 2. The available data suggest a low order of acute toxicity via the oral and dermal routes.

Table 2: Acute Toxicity of **Disperse Orange 29**

Test	Species	Route	Value	Reference
LD ₅₀	Rat (female)	Oral	4,529 mg/kg bw	[2]
LD ₀	Rat (male/female)	Dermal	≥ 2,000 mg/kg bw	[2]

Skin and Eye Irritation

No empirical data on the skin or eye irritation potential of **Disperse Orange 29** were identified. Safety Data Sheets consistently report "no data available" for these endpoints.[2]

Skin Sensitization

There are no specific studies on the skin sensitization potential of **Disperse Orange 29**. However, several other disperse dyes are known skin sensitizers.[1] For instance, Disperse Orange 3 has been identified as a sensitizer in clinical patch tests.[1] The potential for azo dyes to cause skin sensitization is often attributed to the parent compound or its aromatic amine metabolites.[4]

Standard methods for assessing skin sensitization potential include the Murine Local Lymph Node Assay (LLNA) and the Guinea Pig Maximization Test (GPMT).

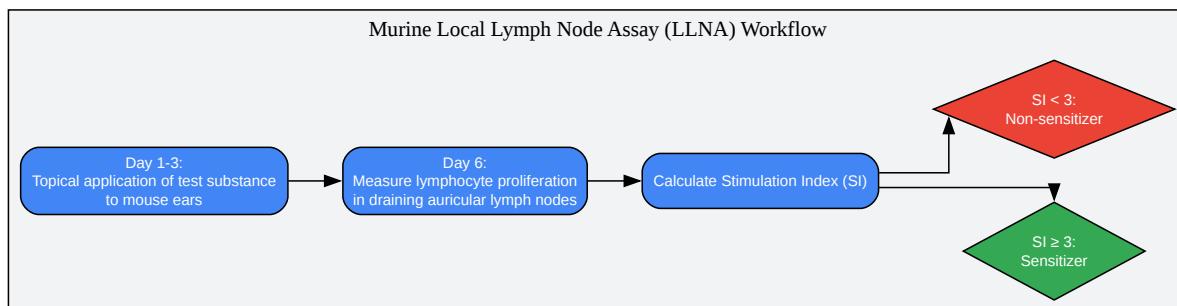
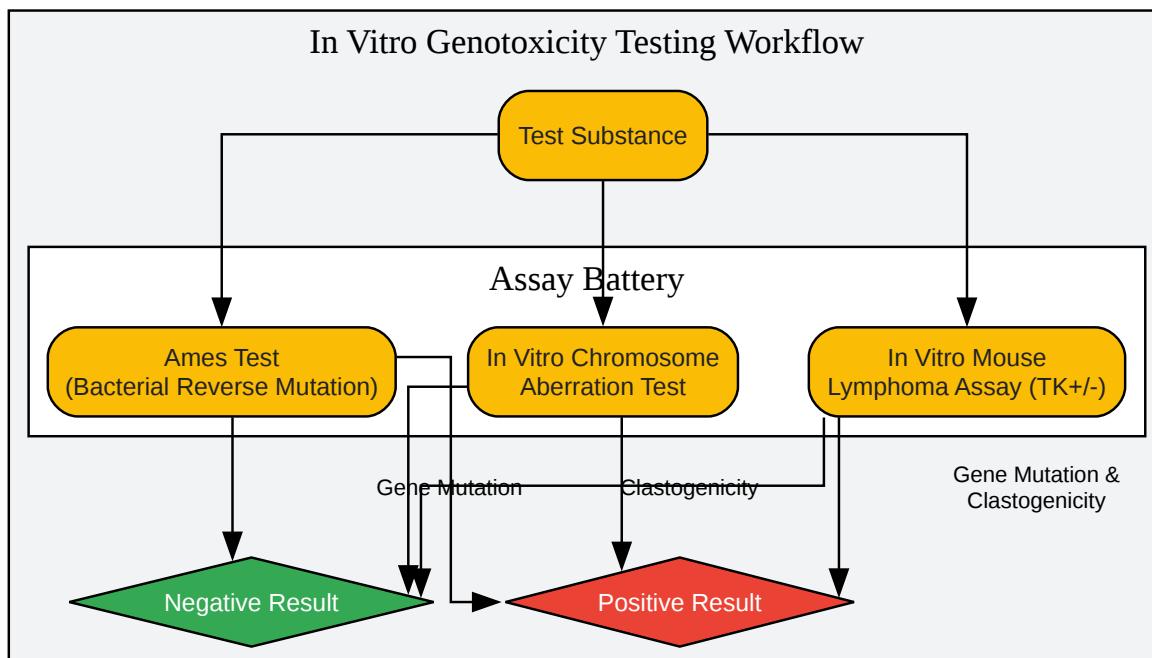

[Click to download full resolution via product page](#)

Fig. 2: Simplified workflow for the Murine Local Lymph Node Assay (LLNA).


Murine Local Lymph Node Assay (LLNA) Protocol: The LLNA is the preferred method for *in vivo* skin sensitization testing.^[5] It involves the topical application of the test substance to the dorsum of the ears of mice for three consecutive days. A vehicle control group is also included. On day 6, the proliferation of lymphocytes in the draining auricular lymph nodes is measured, typically by incorporating a radiolabelled nucleoside (e.g., ^3H -methyl thymidine) or using non-radioactive methods like BrdU incorporation. A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3 .^[6]

Guinea Pig Maximization Test (GPMT) Protocol: The GPMT involves two phases: induction and challenge.^[5] During the induction phase, guinea pigs are exposed to the test substance via both intradermal injection (with Freund's Complete Adjuvant to enhance the immune response) and topical application. After a rest period, the animals are challenged with a non-irritating concentration of the test substance applied topically. The skin reactions are scored at 24 and 48 hours after challenge. The incidence of positive reactions in the test group is compared to a control group.^[5]

Genotoxicity and Mutagenicity

No empirical data from standard genotoxicity assays (e.g., Ames test, in vitro chromosome aberration test) were found for **Disperse Orange 29**. A screening assessment by Environment Canada noted that predictions for carcinogenicity from the (Q)SAR program DEREK were positive, while other models were inconclusive.[1]

A standard battery of in vitro tests is typically used to assess genotoxicity.

[Click to download full resolution via product page](#)

Fig. 3: Standard workflow for in vitro genotoxicity assessment.

Ames Test (Bacterial Reverse Mutation Assay) Protocol: This assay uses several strains of *Salmonella typhimurium* and *Escherichia coli* with mutations in genes required for histidine or tryptophan synthesis, respectively. The bacteria are exposed to the test substance in the presence and absence of a metabolic activation system (S9 fraction from rat liver). Mutagens may cause reverse mutations, allowing the bacteria to grow on a minimal medium lacking the specific amino acid. For azo dyes, a modified protocol including flavin mononucleotide (FMN) and a pre-incubation step is often necessary to facilitate azo reduction and detect mutagenic aromatic amine metabolites.[7]

In Vitro Mammalian Chromosome Aberration Test Protocol: This test evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g., Chinese hamster ovary cells or human peripheral blood lymphocytes).[8] Cells are exposed to the test substance with and without metabolic activation (S9). After treatment, cells are arrested in metaphase, harvested, and chromosomes are examined microscopically for aberrations such as breaks, gaps, and exchanges.[8]

Carcinogenicity

No long-term carcinogenicity studies on **Disperse Orange 29** in animals have been conducted. As mentioned previously, some in silico models predict a carcinogenic potential.[1] The potential for azo dyes to be carcinogenic is often linked to the formation of carcinogenic aromatic amines upon metabolic reduction.[1]

Carcinogenicity is typically assessed through long-term bioassays in two rodent species.

Two-Year Rodent Bioassay Protocol: Groups of animals (usually rats and mice) are exposed to the test substance daily for a significant portion of their lifespan (e.g., 24 months for rats).[9] Exposure is typically via the diet, drinking water, or gavage. A control group and at least three dose levels are used. The highest dose should induce some toxicity but not significantly shorten the lifespan. At the end of the study, all animals undergo a complete necropsy, and tissues are examined histopathologically for the presence of neoplasms.[9]

Reproductive and Developmental Toxicity

No data are available on the reproductive or developmental toxicity of **Disperse Orange 29**.

OECD guidelines describe standardized protocols for assessing reproductive and developmental toxicity.

OECD 421: Reproduction/Developmental Toxicity Screening Test: This is a screening study to provide initial information.[10] Male and female rats are dosed for a period before mating, during mating, and for females, through gestation and early lactation. Endpoints include effects on gonadal function, mating behavior, conception, parturition, and early offspring development. [10]

OECD 416: Two-Generation Reproduction Toxicity Study: This is a more comprehensive study where the test substance is administered to two generations of animals.[\[11\]](#) It evaluates effects on all phases of the reproductive cycle, including sexual maturation of the offspring.[\[11\]](#)

Ecotoxicological Profile

Some data on the ecotoxicity of **Disperse Orange 29** are available and are summarized in Table 3.

Table 3: Ecotoxicity of **Disperse Orange 29**

Test	Species	Endpoint	Value	Exposure Duration	Reference
Acute Toxicity	Danio rerio (Zebra fish)	LC ₅₀	2,364 mg/L	96 h	[2]
Acute Toxicity	Daphnia magna	EC ₅₀	> 500 mg/L	48 h	[2]
Algal Inhibition	Pseudokirchn eriella subcapitata	EC ₅₀	> 100 mg/L	72 h	[2]
Algal Inhibition	Scenedesmu s subspicatus	EC ₅₀	6 mg/L	72 h	[1]
Respiration Inhibition	Activated sludge	NOEC	≥ 1,000 mg/L	3 h	[2]

Conclusion

The toxicological profile of **Disperse Orange 29** is largely incomplete due to a significant lack of empirical data for key human health endpoints, including skin/eye irritation, sensitization, genotoxicity, carcinogenicity, and reproductive toxicity. The available acute toxicity data suggest a low hazard. Ecotoxicity data indicate some potential for harm to aquatic organisms, particularly algae. The primary toxicological concern for **Disperse Orange 29**, as with many azo dyes, lies in its potential to be metabolized to aromatic amines, which may be carcinogenic or have other toxic properties. Further research, following standardized testing protocols as

outlined in this guide, is necessary to adequately characterize the risks associated with human exposure to **Disperse Orange 29**. In the absence of such data, a precautionary approach and reliance on data from structurally similar dyes are warranted for risk assessment purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]
- 2. canada.ca [canada.ca]
- 3. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patch testing with the textile dyes Disperse Orange 1 and Disperse Yellow 3 and some of their potential metabolites, and simultaneous reactions to para-amino compounds | Semantic Scholar [semanticscholar.org]
- 5. Guinea pig maximisation test - Wikipedia [en.wikipedia.org]
- 6. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of a method for testing azo dyes for mutagenic activity in *Salmonella typhimurium* in the presence of flavin mononucleotide and hamster liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
- To cite this document: BenchChem. [Toxicological Profile of Disperse Orange 29: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3427777#toxicological-profile-of-disperse-orange-29>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com